N-(Phenylsulfamoyl)benzamide is a compound characterized by the presence of a phenylsulfamoyl group attached to a benzamide structure. This compound belongs to the class of sulfonamide derivatives, which are known for their biological activity, particularly in medicinal chemistry. The compound is notable for its potential applications in pharmacology, specifically as a bradykinin B1 receptor antagonist, which may have implications in treating various inflammatory conditions and pain management.
N-(Phenylsulfamoyl)benzamide can be synthesized from various precursors, including benzoic acid derivatives and sulfonamides. It is classified under the broader category of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. This classification highlights its relevance in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
The synthesis of N-(Phenylsulfamoyl)benzamide typically involves several key steps:
For instance, one synthetic route involves refluxing 3-(chlorosulfonyl)benzoic acid with aniline, followed by subsequent reactions with thionyl chloride to form the benzoyl chloride derivative before obtaining the final product through amide bond formation .
N-(Phenylsulfamoyl)benzamide has a molecular formula of C13H12N2O3S and a molecular weight of approximately 280.31 g/mol. The structure features:
The compound's molecular structure can be visualized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and bonding characteristics .
N-(Phenylsulfamoyl)benzamide participates in various chemical reactions typical for sulfonamide derivatives:
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
As a bradykinin B1 receptor antagonist, N-(Phenylsulfamoyl)benzamide interacts with specific receptors involved in pain and inflammation pathways. The mechanism involves:
This mechanism underscores its potential therapeutic applications in managing pain and inflammatory conditions .
N-(Phenylsulfamoyl)benzamide has several potential applications:
The molecular architecture of N-(Phenylsulfamoyl)benzamide represents a strategic integration of two privileged medicinal scaffolds: sulfonamide and benzamide. Sulfonamides emerged as foundational antibacterial agents following Gerhard Domagk’s 1935 discovery of Prontosil [3]. Benzamide derivatives gained pharmacological significance later, particularly as neuromodulators and enzyme inhibitors [7]. The deliberate hybridization of these pharmacophores began gaining momentum in the early 2000s, driven by the need for multitarget-directed ligands against complex diseases.
A 2014 Journal of Molecular Structure study demonstrated that sulfonamide-amide conjugates exhibit enhanced pharmacological profiles compared to their parent structures, with marked improvements in target affinity and metabolic stability [3]. This hybrid approach proved particularly valuable in neurological and oncological drug discovery. For instance, derivatives featuring the sulfonamide-benzamide linkage demonstrated nanomolar-range inhibition of human carbonic anhydrase II (hCA II), a target for antiglaucoma and antiepileptic drugs [1]. Simultaneously, researchers identified potent acetylcholinesterase (AChE) inhibition – relevant for Alzheimer’s disease therapy – within this chemical class, exemplified by compound 3f (Ki = 8.91 ± 1.65 nM) [1]. The therapeutic versatility of this scaffold expanded further when sulfobenzoic acid derivatives (structurally analogous to N-(Phenylsulfamoyl)benzamide) emerged as sirtuin-2 (SIRT2) inhibitors for neurodegenerative conditions like Huntington’s disease [4].
Table 1: Key Milestones in the Development of Sulfonamide-Benzamide Hybrid Therapeutics
| Year | Development Milestone | Significance |
|---|---|---|
| 2010 | Identification of benzamide-sulfonamide conjugates as CA IX/XII inhibitors [1] | Opened anticancer applications targeting tumor-associated CA isoforms |
| 2014 | Structural characterization of N-substituted sulfanilamide-benzamides [3] | Established solid-state conformation essential for bioactivity |
| 2020 | Report of nanomolar AChE inhibition by sulfonamide-benzamide hybrids [1] | Validated potential for neurodegenerative disease modification |
| 2014 | Optimization of sulfobenzoic acid-based SIRT2 inhibitors [4] | Demonstrated neuroprotection in Huntington’s disease models |
N-(Phenylsulfamoyl)benzamide features a tripartite architecture: (1) a benzamide moiety, (2) a sulfonamide bridge, and (3) an N-phenyl group. This arrangement creates distinct electronic and steric properties that dictate target engagement. The benzamide unit provides a planar aromatic surface for π-stacking interactions with protein binding pockets, while the sulfonamide linker (–SO₂NH–) serves as a versatile hydrogen-bond donor/acceptor system [1] [2]. Crystallographic studies confirm that the sulfonamide nitrogen adopts a pyramidal geometry, and the C–S bond exhibits significant double-bond character due to resonance stabilization [3].
Table 2: Core Structural Features and Their Biochemical Implications
| Structural Element | Molecular Characteristics | Role in Bioactivity |
|---|---|---|
| Benzamide carbonyl | Planar; conjugated with aromatic ring | Hydrogen-bond acceptor; coordinates enzyme catalytic zinc |
| Sulfonamide linker | Tetrahedral sulfur; polar surface area ~89.26 Ų [2] | Binds CA active-site zinc; facilitates membrane penetration |
| N-Phenyl group | Rotatable bond; hydrophobic | Modulates selectivity between CA isoforms and AChE |
Structure-activity relationship (SAR) studies reveal critical substituent effects:
Table 3: Impact of Substituents on Enzymatic Inhibition Profiles
| Substituent Position | hCA I Inhibition (Ki nM) | AChE Inhibition (Ki nM) | Structural Basis |
|---|---|---|---|
| 4-Cyanophenyl (R¹) | 4.07 ± 0.38 [1] | 34.02 ± 5.90 | Enhanced zinc affinity & hydrophobic pocket fit |
| 4-Fluorophenyl (R¹) | 10.68 ± 0.98 [1] | 8.91 ± 1.65 | Improved membrane permeability & target residence time |
| 5-Fluoropyridinyl (R²) | 9.4 [4] | Not tested | Optimal isozyme selectivity via H-bond network |
The scaffold’s conformational flexibility allows adaptation to diverse binding sites. X-ray analyses demonstrate a characteristic "tilted V-shape" in crystalline states, with dihedral angles between aromatic rings ranging from 60–85° [3]. This geometry facilitates simultaneous engagement with both hydrophobic and hydrophilic enzyme subpockets – a feature exploited in the design of dual CA/AChE inhibitors [1]. Molecular descriptors further rationalize the pharmacokinetic behavior: calculated LogP values of 1.27–1.38 [2] suggest moderate lipophilicity, while a polar surface area of ~40.8 Ų [6] indicates favorable blood-brain barrier permeability, aligning with applications in neurotherapeutics.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7